2,2',4,5'-Tetrachlorobiphenyl
Overview
Description
Synthesis Analysis
Research into the synthesis of chlorinated biphenyls often involves exploring efficient pathways to introduce chlorine atoms into the biphenyl structure. For example, a study demonstrated a sequential methodology for the synthesis of chlorinated biphenyls, starting from diazotized dichloroanilines coupled with dichlorophenols, offering insights into the synthetic approaches for compounds like 2,2',4,5'-Tetrachlorobiphenyl (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
The molecular structure of PCBs, including 2,2',4,5'-Tetrachlorobiphenyl, has been extensively analyzed using techniques such as X-ray crystallography. These studies reveal the arrangements of chlorine atoms around the biphenyl core and provide insights into the electronic and steric effects influencing the PCBs' chemical behavior and reactivity. One study detailed the crystalline structure of a related PCB, offering a parallel to understanding the structural configuration of 2,2',4,5'-Tetrachlorobiphenyl (Miao et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of 2,2',4,5'-Tetrachlorobiphenyl includes its participation in reactions characteristic of PCBs, such as electrophilic substitution and oxidative degradation. Studies on PCBs' metabolism in biological systems have highlighted their transformation into hydroxylated and methyl sulphone metabolites, providing insights into the chemical pathways and environmental fate of these compounds (Bergman et al., 1982).
Scientific Research Applications
1. Photodechlorination in Surfactant Solutions
- Methods of Application: The study used anionic surfactant solution (sodium dodecylsulfate, SDS) and a nonionic surfactant solution (polyoxyethylene 23 lauryl ether, Brij35). The 2,2’,4,4’CB-surfactant solutions for photolysis were prepared by adding 10 mg of pure 2,2’,4,4’CB crystals into a 500 mL bottle containing 400 mL of prepared surfactant solutions, then mixed for 7 days in an orbital shaker .
- Results: The study found that surfactants are effective in enhancing the solubility of PCBs, thus improving photodechlorination of PCBs and minimizing side reactions such as hydroxyl substitution .
2. Effects on Oxidative Phosphorylation in Rat Liver Mitochondria
- Methods of Application: The study used modular kinetic analysis in rat liver mitochondria oxidizing succinate (+ rotenone) and glutamate + malate .
- Results: The toxin inhibited the rate of respiration with both substrates to a similar extent (by 23–26%). It was found that 2,2’,5,5’-TCB affected all three modules of the oxidative phosphorylation system: it inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak .
3. Disposition Following Acute Inhalation
- Summary of Application: This study investigates the disposition of 2,2’,5,5’-tetrachlorobiphenyl (PCB52) and its metabolites in rats following acute, nose-only inhalation of PCB52 .
- Methods of Application: The study used acute, nose-only inhalation of PCB52 .
- Results: The study provided limited information about the disposition of PCBs following inhalation exposure .
4. Effects on Cell Membranes of Ralstonia Eutropha H850
- Summary of Application: This study investigates the effects of 2,2’,5,5’-Tetrachlorobiphenyl and biphenyl on the cytoplasmic membranes of Ralstonia eutropha H850 by measuring fluorescence polarization and determining the cellular fatty acid compositions .
- Methods of Application: The study used 1,6-diphenyl-1,3,5-hexatriene (DPH) as the probe for measuring fluorescence polarization .
- Results: The study found that 2,2’,5,5’-Tetrachlorobiphenyl significantly affected the membrane of R. eutropha H850 cells grown on fructose by decreasing DPH fluorescence polarization .
5. Photodechlorination in Surfactant Solutions
- Summary of Application: This study investigates the photodechlorination of 2,2’,4,4’-Tetrachlorobiphenyl in surfactant solutions .
- Methods of Application: The study used surfactants for soil-washing to enhance the removal of polychlorinated biphenyls from contaminated soils or sediments .
- Results: The study found that surfactants are effective in enhancing the solubility of PCBs, thus improving photodechlorination of PCBs .
6. Disposition Following Acute Inhalation
- Summary of Application: This study investigates the disposition of 2,2’,5,5’-Tetrachlorobiphenyl and its metabolites in rats following acute, nose-only inhalation .
- Methods of Application: The study used acute, nose-only inhalation of 2,2’,5,5’-Tetrachlorobiphenyl .
- Results: The study provided limited information about the disposition of PCBs following inhalation exposure .
4. Multiple Effects on Oxidative Phosphorylation in Rat Liver Mitochondria
- Summary of Application: This research investigates the response of the multicomponent oxidative phosphorylation system to the environmental pollutant 2,2’,5,5’-Tetrachlorobiphenyl (2,2’,5,5’-TCB) in rat liver mitochondria .
- Methods of Application: The study used modular kinetic analysis in rat liver mitochondria oxidizing succinate (+ rotenone) and glutamate + malate .
- Results: The toxin inhibited the rate of respiration with both substrates to a similar extent (by 23–26%). It was found that 2,2’,5,5’-TCB affected all three modules of the oxidative phosphorylation system: it inhibited both the respiratory and the phosphorylation subsystems, and increased the membrane leak .
5. Effects on Cell Membranes of Ralstonia Eutropha H850
- Summary of Application: This study investigates the effects of 2,2’,5,5’-Tetrachlorobiphenyl and biphenyl on the cytoplasmic membranes of Ralstonia eutropha H850 by measuring fluorescence polarization and determining the cellular fatty acid compositions .
- Methods of Application: The study used 1,6-diphenyl-1,3,5-hexatriene (DPH) as the probe for measuring fluorescence polarization .
- Results: The study found that 2,2’,5,5’-Tetrachlorobiphenyl significantly affected the membrane of R. eutropha H850 cells grown on fructose by decreasing DPH fluorescence polarization .
6. Distribution Following Acute Inhalation
- Summary of Application: This study investigates the disposition of 2,2’,5,5’-Tetrachlorobiphenyl and its metabolites in rats following acute, nose-only inhalation .
- Methods of Application: The study used acute, nose-only inhalation of 2,2’,5,5’-Tetrachlorobiphenyl .
- Results: The study provided limited information about the disposition of PCBs following inhalation exposure .
properties
IUPAC Name |
1,4-dichloro-2-(2,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPVHELAQPIZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073508 | |
Record name | 2,2',4,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,5'-Tetrachlorobiphenyl | |
CAS RN |
41464-40-8 | |
Record name | PCB 49 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41464-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',4,5'-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,5'-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,5'-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5E4PD553 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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